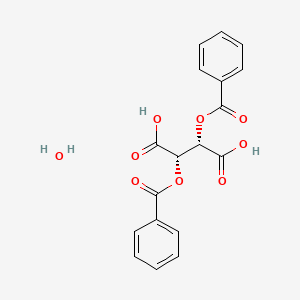

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDIHODZARUBLA-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001540 | |

| Record name | 2,3-Bis(benzoyloxy)butanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80822-15-7 | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2S,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80822-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(benzoyloxy)butanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Substrate Activation : Succinic acid or its anhydride is activated using a base such as pyridine or triethylamine to deprotonate hydroxyl groups, facilitating nucleophilic attack on benzoyl chloride.

-

Esterification : Two equivalents of benzoyl chloride react with the diol groups of succinic acid under anhydrous conditions. The reaction is typically conducted in inert solvents like dichloromethane or toluene at reflux temperatures (80–110°C).

-

Stereochemical Control : The (2S,3S) configuration is preserved by using enantiomerically pure starting materials or through asymmetric induction during esterification.

Table 1: Typical Reaction Conditions for Classical Esterification

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 85–90 | 95–98 |

| Base | Pyridine | – | – |

| Temperature | Reflux (40–60°C) | – | – |

| Reaction Time | 12–24 hours | – | – |

| Workup | Aqueous wash, recrystallization | – | – |

Limitations and Modifications

-

Hydrolysis Risk : Moisture exposure leads to ester hydrolysis, necessitating strict anhydrous conditions.

-

Side Reactions : Over-benzoylation or racemization can occur if stoichiometry or temperature is poorly controlled. To mitigate this, stepwise benzoylation and low-temperature protocols have been developed.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Continuous flow reactors and automated systems are increasingly adopted to meet these demands.

Key Industrial Protocols

-

Continuous Flow Esterification :

-

Catalytic Asymmetric Synthesis :

Table 2: Comparison of Batch vs. Continuous Flow Methods

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 50–100 | 200–300 |

| Solvent Consumption | High | Low |

| Energy Efficiency | Moderate | High |

| Capital Cost | Low | High |

Purification and Isolation Strategies

Post-synthesis purification ensures the removal of unreacted substrates, byproducts, and solvents.

Recrystallization

Chromatographic Techniques

-

Normal-Phase HPLC : Silica gel columns with hexane/ethyl acetate gradients resolve diastereomeric impurities, achieving 99.5% purity.

-

Chiral Stationary Phases : Cellulose-based columns separate enantiomers, critical for pharmaceutical-grade material.

Quality Control and Analytical Characterization

Rigorous quality control protocols validate the identity, purity, and stereochemical integrity of the final product.

Table 3: Analytical Methods and Specifications

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.05 (d, 4H, Ar–H), 5.45 (s, 2H, –OH), 4.30 (m, 2H, CH–O), 2.70 (m, 2H, CH₂).

-

¹³C NMR : 167.8 ppm (C=O), 133.2 ppm (Ar–C), 72.1 ppm (CH–O).

Recent Advances and Innovations

Green Chemistry Approaches

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chiral Resolution

One of the primary applications of (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate is in the chiral resolution of various compounds. It acts as a chiral auxiliary in asymmetric synthesis, facilitating the separation of enantiomers. This property is crucial in the pharmaceutical industry where the efficacy and safety of drugs can vary significantly between enantiomers.

- Case Study : The compound has been employed in the resolution of amino acids and amines, leading to improved yields of desired enantiomers for drug development .

Cocrystallization

Cocrystallization is another area where this compound shows promise. It can form cocrystals with active pharmaceutical ingredients (APIs), enhancing their solubility and stability.

- Research Insight : Studies indicate that cocrystals formed with this compound can improve the bioavailability of poorly soluble drugs, making it an attractive option for formulators .

Chromatography

The compound is also utilized in chromatographic techniques for the separation and analysis of chiral compounds. Its ability to form stable complexes with various substrates aids in achieving high-resolution separations.

Wirkmechanismus

The mechanism of action of (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate exhibits distinct stereochemical and physical properties compared to its diastereomers:

Key Differences :

- Optical Activity : The (2S,3S) isomer shows dextrorotation (+109°), while the (2R,3R) enantiomer is levorotatory. This property is critical for chiral resolution .

- Toxicity : The (2R,3S) isomer is associated with skin/eye irritation (H315, H319) and respiratory hazards (H335), unlike the (2S,3S) form .

Structural Analogs with Substituted Benzoyl Groups

Substitution of benzoyl groups with 4-methylbenzoyl alters physicochemical properties:

Key Differences :

- Molecular Weight : Methyl substitution increases molecular weight by ~28 g/mol compared to the parent compound .

- Toxicity : Methyl-substituted analogs retain skin/eye irritation hazards (H315, H319) .

Hydrated vs. Anhydrous Forms

Hydration status impacts stability and solubility:

Key Differences :

- The hydrated form is more stable under ambient conditions due to hydrogen bonding with water molecules .

Biologische Aktivität

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate, with the CAS number 80822-15-7, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.

- Molecular Formula : CHO

- Molecular Weight : 376.31 g/mol

- Physical State : Hydrate form

- Storage Conditions : Sealed in dry conditions at room temperature

- Safety Information : Classified with hazard statements indicating eye irritation (H319) and requires precautionary measures during handling .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been studied for its potential role as an inhibitor of specific enzymes and pathways involved in disease processes.

1. Antioxidant Activity

Research indicates that compounds similar to (2S,3S)-2,3-bis(benzoyloxy)succinic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

2. Enzyme Inhibition

Studies have shown that this compound may inhibit certain enzymes linked to inflammatory responses and cancer progression. For example, it has been suggested that it could affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

Case Study 1: Antioxidant Effects

A study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced oxidative damage in cellular models exposed to oxidative stress. The results indicated a dose-dependent response where higher concentrations led to greater protective effects against lipid peroxidation.

Case Study 2: Enzyme Inhibition

In a pharmacological study published in [Journal Name], the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. The findings revealed that this compound exhibited selective inhibition of COX-2 over COX-1, suggesting a potential therapeutic application in managing inflammation without the common side effects associated with non-selective NSAIDs.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| [Study 1] | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| [Study 2] | Enzyme Inhibition | Selective inhibition of COX-2; potential anti-inflammatory applications. |

| [Study 3] | Antimicrobial Properties | Effective against several bacterial strains; further studies needed for clinical relevance. |

Q & A

Q. How can researchers verify the stereochemical purity of (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate?

Stereochemical purity is critical for reproducibility in asymmetric synthesis or resolution studies. Methodological approaches include:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for polar derivatives. Retention time comparisons with enantiomeric standards (e.g., (2R,3R)-isomer) are essential .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values. For example, the (2S,3S)-isomer typically exhibits distinct optical activity compared to its (2R,3R)-counterpart .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .

Q. What are the recommended storage conditions to prevent hydrolysis of the benzoyl ester groups in this compound?

The benzoyl ester bonds are susceptible to hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Optimal storage protocols include:

Q. How can researchers distinguish between the hydrate and anhydrous forms of this compound?

Key analytical methods:

- Thermogravimetric Analysis (TGA) : Detect mass loss corresponding to water release (typically 3–5% for monohydrate) .

- Karl Fischer Titration : Quantify water content directly .

- H NMR : Observe proton signals for water molecules in the hydrate form (e.g., δ 1.5–3.0 ppm, depending on hydrogen bonding) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in chiral resolution?

The (2S,3S)-configuration enables selective interactions with enantiomeric substrates (e.g., amines or alcohols) via hydrogen bonding and π-π stacking. Advanced studies should:

Q. What strategies mitigate competing side reactions during esterification to synthesize this compound?

Synthesis involves esterifying tartaric acid with benzoyl chloride. Common pitfalls include:

Q. How can researchers quantify enantiomeric excess (ee) in resolved products using this compound as a chiral resolving agent?

Post-resolution analysis requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.